molecular formula C22H18BrNO7 B3306747 (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 929418-17-7

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B3306747
CAS No.: 929418-17-7
M. Wt: 488.3 g/mol
InChI Key: NKFOJWMJDQBJJE-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview: (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic organic compound of high interest in medicinal chemistry and biochemical research. It is characterized by a complex structure featuring benzodioxin, dihydrobenzofuranone, and morpholine carboxylate moieties, making it a valuable scaffold for developing pharmacologically active agents. Potential Applications & Research Value: This compound is primarily investigated as a key intermediate or candidate in drug discovery projects. Its molecular architecture suggests potential for use in developing therapeutics, particularly as an inhibitor or modulator for specific enzymatic targets. Researchers utilize it in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex chemical libraries. Handling & Compliance: This product is labeled "For Research Use Only" (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO7/c23-15-7-13(21-14(8-15)11-28-12-29-21)9-19-20(25)17-2-1-16(10-18(17)31-19)30-22(26)24-3-5-27-6-4-24/h1-2,7-10H,3-6,11-12H2/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFOJWMJDQBJJE-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Br)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Br)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may facilitate interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H18BrNO7C_{22}H_{18}BrNO_7 with a molecular weight of 488.3 g/mol. The structure includes several functional groups that are often associated with biological activity, such as the morpholine moiety and the benzofuran core.

PropertyValue
Molecular FormulaC22H18BrNO7
Molecular Weight488.3 g/mol
Purity≥ 95%

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to involve multiple pathways. Compounds with similar structures have demonstrated various biological activities, including:

  • Anticancer Activity : Some benzofuran derivatives have shown cytotoxic effects against solid tumor cell lines, indicating potential use in cancer therapy .
  • Anti-inflammatory Effects : Predictive models suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Biological Activity Studies

Recent studies have examined the biological activity of related compounds and derivatives. For instance, benzofuran derivatives have been evaluated for their cytotoxicity against cancer cell lines and their effects on pro-inflammatory cytokines like IL-6 and TNF-α. These studies reveal varying degrees of activity, suggesting that structural modifications can significantly influence biological outcomes .

Case Study: Cytotoxicity Assessment

In a study focused on benzoxazepine derivatives, compounds were tested for their ability to inhibit cancer cell proliferation. The results indicated significant cytotoxicity against selected solid tumor cell lines, with some compounds showing IC50 values in the micromolar range. This suggests that similar derivatives of this compound could also exhibit promising anticancer activity .

Potential Applications

The potential applications of this compound span several fields:

  • Pharmaceutical Development : Due to its structural characteristics and predicted biological activities, this compound may serve as a lead compound in drug discovery efforts targeting inflammation and cancer.
  • Research Applications : As a research tool, it could facilitate studies on the mechanisms of action of benzofuran derivatives and their interactions with biological targets.

Scientific Research Applications

The compound (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one, a benzofuran derivative, has attracted interest in medicinal chemistry for its potential biological activities in pharmaceutical development. Similarly, (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate, another complex organic compound, has potential therapeutic applications and has garnered interest in medicinal chemistry.

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

  • Synthesis : The synthesis of (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one involves multiple steps requiring careful optimization to achieve high purity and yield.
  • Chemical Reactions : This compound's functional groups allow it to undergo various chemical reactions, showcasing its versatility in synthetic organic chemistry.
  • Mechanism of Action : The mechanism of action is not fully understood but may involve interactions with biological targets. Further research is needed to clarify its pharmacodynamics and pharmacokinetics.

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

  • Structure and Features : (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate has a benzofuran core, containing fused benzene and furan rings. The presence of a bromo substituent enhances its reactivity and potential biological activity. Its molecular formula is C18H14BrO4.
  • Applications : Benzo[d][1,3]dioxin derivatives, including (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate, are studied for their environmental impact, including biodegradability and potential as environmental contaminants.
  • Potential Biological Activity : Computational analysis suggests it may have pharmacological activities, potentially including anti-inflammatory and anticancer properties, due to structural features that interact with biological targets.
  • Synthesis : The synthesis of (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves several steps.

Comparison with Similar Compounds

Halogenated Benzofuran Derivatives

Compounds like methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate () share the brominated benzofuran core with the target compound. However, the acetyl and methyl ester groups in these analogues differ significantly from the morpholine-4-carboxylate substituent.

Ethyl Ester Derivatives

Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate () contains a bulky 4-fluorophenyl substituent and an ethyl ester. The target compound’s morpholine-4-carboxylate group replaces the ethyl ester, likely improving metabolic stability and reducing hydrophobicity (logP ~6.4 for vs. estimated ~5.8 for the target compound) due to morpholine’s polar nature .

Hydroxy-Substituted Analogues

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one () is a direct precursor to the target compound, differing only at position 6 (hydroxy vs. morpholine-4-carboxylate). The esterification of the hydroxy group with morpholine-4-carbonyl chloride likely increases lipophilicity while introducing a metabolically labile ester bond, enabling prodrug activation in vivo .

Table 1: Comparative Analysis of Key Attributes

Compound Name Molecular Weight (g/mol) logP Solubility (aq.) Key Substituents Biological Activity (Inferred)
Target Compound (Morpholine-4-carboxylate) ~527.2* ~5.8* Moderate Morpholine ester, bromo, benzodioxin Enhanced solubility, potential CNS activity
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one () 401.1 4.2 Low Hydroxy, bromo, benzodioxin Antioxidant, antimicrobial
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate () 497.3 6.4 Poor Ethyl ester, 4-fluorophenyl, bromo Anticancer, kinase inhibition
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound III, ) 502.9 7.1 Very poor Methyl ester, dibromoacetyl, bromo Antimicrobial, enzyme inhibition

*Estimated based on structural similarity.

Solubility and logP

The morpholine-4-carboxylate group in the target compound reduces logP compared to ethyl or methyl esters (), balancing lipophilicity and aqueous solubility. This is critical for bioavailability, as excessive hydrophobicity (e.g., logP >6 in ) often limits drug absorption .

Metabolic Stability

However, esterase-mediated cleavage may still release the active hydroxy derivative (), acting as a prodrug .

Q & A

Basic Question: What are the critical steps for synthesizing this compound, and how can purity be optimized during the process?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with halogenated benzofuran precursors. Key steps include:

  • Halogenation : Introducing bromine at the 6-position of the benzodioxin moiety via electrophilic substitution, as described in analogous brominated benzofuran syntheses .
  • Knoevenagel Condensation : Formation of the (Z)-configured methylene group using a morpholine-4-carboxylate derivative under basic conditions (e.g., piperidine catalysis) .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and thin-layer chromatography (TLC) monitoring to isolate the Z-isomer. Purity optimization requires rigorous drying of solvents and inert atmosphere conditions to prevent hydrolysis of the morpholine carboxylate .

Basic Question: Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm the Z-configuration by analyzing coupling constants (e.g., vinyl proton splitting patterns) and substituent chemical shifts. The morpholine ring protons appear as a triplet near δ 3.6–3.8 ppm .
  • X-ray Crystallography : Resolves stereochemical ambiguities and validates the Z-configuration, as demonstrated in structurally similar benzofuran derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular ion peaks and fragment patterns, ensuring accurate mass matching for C₂₃H₁₉BrNO₇ .

Advanced Question: How can time-dependent density functional theory (TD-DFT) elucidate the compound's photophysical properties, such as excited-state intramolecular proton transfer (ESIPT)?

Methodological Answer:

  • Computational Setup : Optimize ground- and excited-state geometries using B3LYP/6-31+G(d,p) basis sets. Solvent effects (e.g., dichloromethane) are incorporated via the polarizable continuum model (PCM) .
  • ESIPT Analysis : Track potential energy surfaces (PES) for proton transfer between the carbonyl oxygen and adjacent hydroxyl groups. Charge-transfer transitions near 350–400 nm in UV-Vis spectra correlate with TD-DFT predictions .
  • Validation : Compare computed emission wavelengths with experimental fluorescence data to refine exchange-correlation functionals .

Advanced Question: What strategies address discrepancies between DFT-predicted molecular geometries and experimental crystallographic data?

Methodological Answer:

  • Iterative Refinement : Adjust DFT parameters (e.g., hybrid functionals like ωB97X-D) to account for dispersion forces critical for packing in crystal lattices .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) observed in X-ray structures but underestimated in gas-phase DFT calculations .
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to model temperature-dependent conformational changes absent in static DFT models .

Advanced Question: How can researchers design biological assays to evaluate this compound's activity, considering its structural complexity?

Methodological Answer:

  • Target Selection : Prioritize enzymes with binding pockets accommodating the benzodioxin-morpholine scaffold (e.g., kinases or oxidoreductases). Molecular docking (AutoDock Vina) predicts binding affinities using the compound’s optimized DFT geometry .
  • Assay Conditions : Use fluorescence polarization for real-time interaction monitoring, leveraging the compound’s intrinsic fluorescence from the benzofuran core .
  • Control Experiments : Include enantiomerically pure Z- and E-isomers to isolate stereospecific effects, synthesized via chiral HPLC separation .

Basic Question: What are the stability challenges of the morpholine-4-carboxylate group under varying pH conditions?

Methodological Answer:

  • pH Profiling : Conduct accelerated stability studies in buffers (pH 1–10) at 40°C. The morpholine ester hydrolyzes rapidly below pH 3 (acid-catalyzed) and above pH 8 (base-catalyzed), confirmed by LC-MS degradation product analysis .
  • Stabilization Strategies : Lyophilize the compound for storage or formulate with cyclodextrins to encapsulate the ester group .

Advanced Question: How does the Z-configuration influence intermolecular interactions in solid-state vs. solution-phase environments?

Methodological Answer:

  • Crystallographic Studies : X-ray data reveal π-π stacking between benzodioxin rings and hydrogen bonding between the morpholine oxygen and adjacent molecules, stabilizing the Z-isomer in the solid state .
  • Solution-Phase NMR : ROESY experiments detect through-space correlations between the benzofuran methylene and morpholine protons, confirming the Z-conformation’s persistence in solution .

Advanced Question: What mechanistic insights explain the selectivity for Z-isomer formation during synthesis?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : The Z-isomer forms preferentially under kinetic conditions (low temperature, short reaction times) due to lower activation energy for the syn-addition pathway .
  • Steric Effects : Bulky substituents on the benzodioxin ring hinder E-isomer formation, as shown in analogous Knoevenagel reactions .

Basic Question: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis.
  • Handling Protocols : Use anhydrous solvents and gloveboxes for reactions, as moisture accelerates morpholine ester hydrolysis .

Advanced Question: What are the limitations of current synthetic routes, and how can they be overcome?

Methodological Answer:

  • Low Yield in Halogenation Steps : Bromination at the benzodioxin 8-position often yields byproducts. Use directing groups (e.g., methoxy) or transition-metal catalysts (e.g., Pd(OAc)₂) to improve regioselectivity .
  • Isomer Separation : Replace traditional column chromatography with centrifugal partition chromatography (CPC) for higher-resolution separation of Z/E-isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.